molecular formula C15H18ClNO2S2 B13420932 3,3'-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride

3,3'-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride

Cat. No.: B13420932
M. Wt: 343.9 g/mol
InChI Key: IMRYQKYTXHHUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves the reaction of 1-(2-thienyl)-1-propanone with methylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(Methylimino)bis[1-(2-thienyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. As an impurity in Duloxetine, it may affect the drug’s pharmacokinetics and pharmacodynamics. The compound’s molecular structure allows it to interact with various enzymes and receptors, potentially influencing their activity and leading to specific biological effects .

Properties

Molecular Formula

C15H18ClNO2S2

Molecular Weight

343.9 g/mol

IUPAC Name

3-[methyl-(3-oxo-3-thiophen-2-ylpropyl)amino]-1-thiophen-2-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C15H17NO2S2.ClH/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15;/h2-5,10-11H,6-9H2,1H3;1H

InChI Key

IMRYQKYTXHHUHU-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.